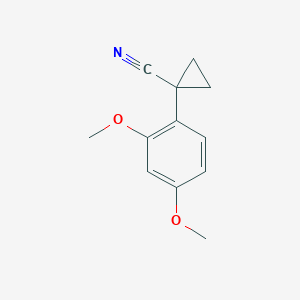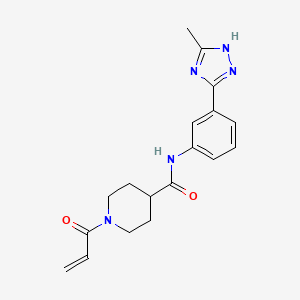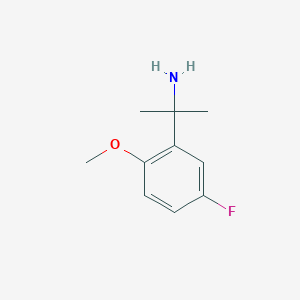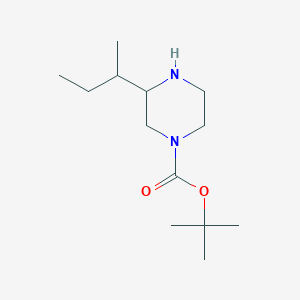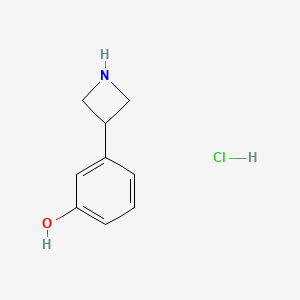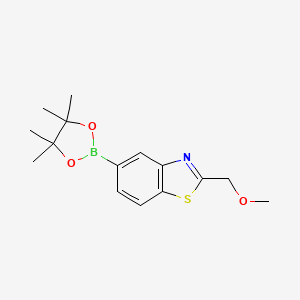
2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a methoxymethyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group
準備方法
The synthesis of 2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base.
Attachment of the Tetramethyl-1,3,2-dioxaborolan-2-yl Group: This group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic ester precursor.
化学反応の分析
2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole core to dihydrobenzothiazole derivatives.
Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The boronic ester group allows for various cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
科学的研究の応用
2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or photonic properties.
Medicinal Chemistry:
Catalysis: The compound can be used as a ligand in catalytic processes, enhancing the efficiency of various chemical reactions.
作用機序
The mechanism of action of 2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole depends on its specific application. In catalysis, for example, the compound can act as a ligand, coordinating to a metal center and facilitating the formation of reactive intermediates. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, leading to modulation of their activity.
類似化合物との比較
Similar compounds to 2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole include:
2-(Methoxymethyl)-1,3-benzothiazole: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole: Lacks the methoxymethyl group, which may affect its reactivity and applications.
2-(Methoxymethyl)-5-bromo-1,3-benzothiazole: Contains a bromine atom instead of the boronic ester group, leading to different reactivity in substitution and coupling reactions.
The unique combination of the methoxymethyl and boronic ester groups in this compound provides it with distinct reactivity and versatility in various chemical transformations and applications.
特性
分子式 |
C15H20BNO3S |
|---|---|
分子量 |
305.2 g/mol |
IUPAC名 |
2-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C15H20BNO3S/c1-14(2)15(3,4)20-16(19-14)10-6-7-12-11(8-10)17-13(21-12)9-18-5/h6-8H,9H2,1-5H3 |
InChIキー |
OYYMDGDBWJPABG-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC(=N3)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


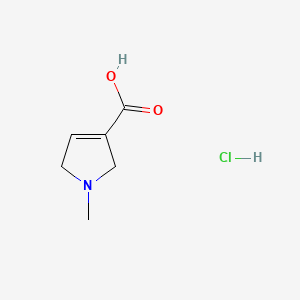
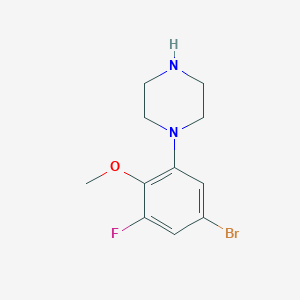
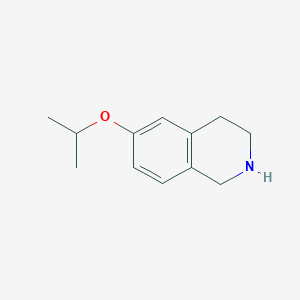
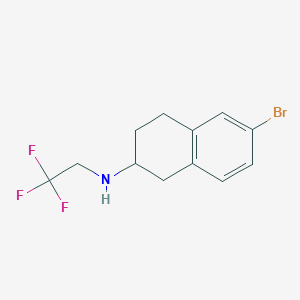
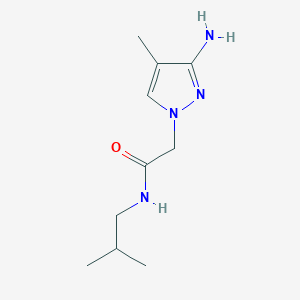
![3-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539940.png)

![Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B13539943.png)
